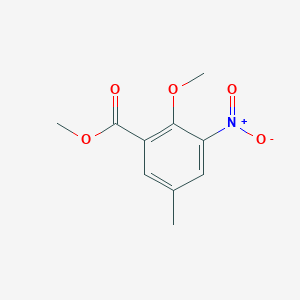

Methyl 2-methoxy-5-methyl-3-nitrobenzoate

Beschreibung

BenchChem offers high-quality Methyl 2-methoxy-5-methyl-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methoxy-5-methyl-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-methoxy-5-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6-4-7(10(12)16-3)9(15-2)8(5-6)11(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMHYERNBFGIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678894 | |

| Record name | Methyl 2-methoxy-5-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863226-26-0 | |

| Record name | Methyl 2-methoxy-5-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H NMR and 13C NMR chemical shifts for methyl 2-methoxy-5-methyl-3-nitrobenzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 2-methoxy-5-methyl-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 2-methoxy-5-methyl-3-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts and coupling constants observed for this polysubstituted aromatic compound. By dissecting the electronic effects of each substituent—methoxy, methyl, nitro, and methyl ester—we present a detailed prediction and rationale for the assignment of every signal. This guide serves as a valuable resource for structural elucidation, offering not only predicted spectral data but also the underlying scientific reasoning and a standardized experimental protocol for acquiring high-fidelity NMR data.

Introduction: The Imperative of Structural Verification

Methyl 2-methoxy-5-methyl-3-nitrobenzoate is a highly functionalized aromatic molecule, a class of compounds that frequently serves as a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Given the precise arrangement of its substituents, which dictates its reactivity and potential biological activity, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing an unparalleled window into the electronic environment of each hydrogen and carbon atom within the molecule.[1]

The chemical shift of a nucleus in NMR is exquisitely sensitive to its local magnetic environment, which is modulated by the electron density around it.[1] Substituents on the benzene ring can either shield (increase electron density, shifting signals upfield) or deshield (decrease electron density, shifting signals downfield) nearby nuclei.[2] This guide will systematically predict the ¹H and ¹³C NMR spectra of the title compound by analyzing the interplay of these substituent effects.

Molecular Structure and Electronic Environment Analysis

To predict the NMR spectrum, we must first understand the electronic influence of each functional group attached to the benzene ring. The substitution pattern creates a unique electronic landscape with no plane of symmetry, rendering every carbon and hydrogen atom magnetically distinct.

Caption: Molecular structure and key substituent effects.

-

Methyl Ester (-COOCH₃): An electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects. It deactivates the ring and strongly deshields the ortho positions (C6).

-

Methoxy (-OCH₃): An electron-donating group (EDG) due to its strong resonance effect (+R), which outweighs its inductive withdrawal (-I). It shields the ortho and para positions.[3]

-

Nitro (-NO₂): A powerful EWG via strong -I and -R effects. It is highly deactivating and significantly deshields its ortho and para positions (C4 and C6).[4][5]

-

Methyl (-CH₃): A weak electron-donating group through an inductive effect (+I) and hyperconjugation. It provides minor shielding to the ring.[6]

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to show five distinct signals: two in the aromatic region and three singlets in the aliphatic region.

Aromatic Region (δ 7.0 - 9.0 ppm)

The two aromatic protons, H4 and H6, are positioned meta to each other, which predicts they will appear as two distinct doublets with a small coupling constant (⁴JHH) of approximately 2-3 Hz.

-

Signal 1: H6 (Predicted ~δ 7.8 - 8.2 ppm, d, J ≈ 2.5 Hz): This proton is subject to the strongest deshielding effects. It is positioned ortho to the electron-withdrawing methyl ester group and para to the potent electron-withdrawing nitro group. This cumulative deshielding will shift its resonance significantly downfield.

-

Signal 2: H4 (Predicted ~δ 7.4 - 7.6 ppm, d, J ≈ 2.5 Hz): This proton experiences a more moderate electronic environment. It is ortho to the weakly donating methyl group (slight shielding) but meta to the nitro and methoxy groups. Its position will be substantially upfield relative to H6.

Aliphatic Region (δ 2.0 - 4.5 ppm)

Three singlets are expected, as none of these methyl groups have adjacent protons to couple with.

-

Signal 3: Ester Methyl (-COOCH₃) (Predicted ~δ 3.95 ppm, s): The protons of the methyl ester are deshielded by the adjacent carbonyl group and oxygen atom. Their chemical shift is typically found around 3.9 ppm.[7]

-

Signal 4: Methoxy Methyl (-OCH₃) (Predicted ~δ 3.90 ppm, s): Aromatic methoxy groups also appear in a similar region.[3][8] The presence of an ortho nitro group can cause slight deshielding. The relative position compared to the ester methyl can be subtle and may depend on the solvent.

-

Signal 5: Aromatic Methyl (-CH₃) (Predicted ~δ 2.40 ppm, s): The methyl group attached directly to the aromatic ring is the most shielded of the three, with a characteristic chemical shift around 2.3-2.5 ppm.[6][9]

Summary of Predicted ¹H NMR Data

| Assigned Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | 7.8 – 8.2 | Doublet (d) | ~2.5 | Strongly deshielded by ortho-ester and para-nitro groups. |

| H4 | 7.4 – 7.6 | Doublet (d) | ~2.5 | Shielded by ortho-methyl group; less deshielding from other groups. |

| -COOCH ₃ | ~3.95 | Singlet (s) | N/A | Deshielded by adjacent ester functionality.[7] |

| -OCH ₃ | ~3.90 | Singlet (s) | N/A | Characteristic shift for aromatic methoxy group, influenced by ortho-nitro group.[3] |

| Ar-CH ₃ | ~2.40 | Singlet (s) | N/A | Characteristic shift for an aromatic methyl group.[6] |

Predicted ¹³C NMR Spectral Analysis

The lack of symmetry results in nine distinct carbon signals: one carbonyl, six aromatic, and three aliphatic carbons. Aromatic carbon shifts are influenced by the Additivity Rules, where the effect of each substituent is cumulative.[3]

Carbonyl & Aromatic Regions (δ 110 - 170 ppm)

-

Carbonyl Carbon (C=O) (Predicted ~δ 165 ppm): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield.[7]

-

C2 (-OCH₃) & C3 (-NO₂) (Predicted ~δ 145-155 ppm): These quaternary carbons attached to highly electronegative groups will be significantly deshielded. The carbon bearing the nitro group (C3) is expected to be in this region. The ipso-carbon of a methoxy group (C2) is also typically found far downfield.[3]

-

C5 (-CH₃) (Predicted ~δ 140-145 ppm): This quaternary carbon is influenced by the attached methyl group and its position relative to the strong EWG and EDG.

-

C6 (-H) (Predicted ~δ 130-135 ppm): This protonated carbon is deshielded due to its ortho relationship to the ester and para to the nitro group.

-

C1 (-COOCH₃) (Predicted ~δ 125-130 ppm): The quaternary carbon attached to the ester group.

-

C4 (-H) (Predicted ~δ 120-125 ppm): This is expected to be the most shielded of the protonated aromatic carbons due to its proximity to the donating methyl group.

Aliphatic Region (δ 20 - 60 ppm)

-

Methoxy Carbon (-O CH₃) (Predicted ~δ 56 ppm): The carbon of the methoxy group typically appears in the δ 55-60 ppm range.[3]

-

Ester Methyl Carbon (-COO CH₃) (Predicted ~δ 53 ppm): The methyl carbon of the ester group is consistently found around δ 52-53 ppm.[7]

-

Aromatic Methyl Carbon (Ar-C H₃) (Predicted ~δ 21 ppm): This carbon will give rise to the most upfield signal in the entire spectrum.

Summary of Predicted ¹³C NMR Data

| Assigned Carbon | Predicted Shift (δ, ppm) | Type | Rationale |

| C =O | ~165 | Quaternary (Carbonyl) | Characteristic ester carbonyl shift.[7] |

| C2/C3 | 145 - 155 | Quaternary (Aromatic) | Strongly deshielded by attached -OCH₃ and -NO₂ groups.[3] |

| C5 | 140 - 145 | Quaternary (Aromatic) | Influenced by attached methyl and proximity to other functional groups. |

| C6 | 130 - 135 | CH (Aromatic) | Deshielded by ortho-ester and para-nitro groups. |

| C1 | 125 - 130 | Quaternary (Aromatic) | Ipso-carbon of the methyl ester group. |

| C4 | 120 - 125 | CH (Aromatic) | Most shielded aromatic CH due to ortho-methyl group. |

| -OC H₃ | ~56 | CH₃ (Aliphatic) | Typical shift for an aromatic methoxy carbon.[3] |

| -COOC H₃ | ~53 | CH₃ (Aliphatic) | Typical shift for a methyl ester carbon.[7] |

| Ar-C H₃ | ~21 | CH₃ (Aliphatic) | Most upfield signal, characteristic of an aromatic methyl group. |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol provides a self-validating system for the characterization of compounds like methyl 2-methoxy-5-methyl-3-nitrobenzoate.[10]

Sample Preparation

-

Purity Verification: Ensure the sample is of high purity (>95%), as determined by a preliminary technique like LC-MS or GC-MS, to prevent spectral contamination.

-

Sample Quantity: Accurately weigh 10-20 mg of the solid compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[10]

-

Homogenization: Vortex the sample in a standard 5 mm NMR tube until the solid is completely dissolved to ensure a homogeneous solution, which is critical for sharp, well-resolved peaks.

-

Referencing: The solvent peak itself (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C) is typically used for spectral calibration. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added (defined as 0.00 ppm).[11]

Instrument Parameters (Example: 400 MHz Spectrometer)

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for good signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans, as ¹³C is much less sensitive than ¹H.

-

Spectral Width: 0-220 ppm.

-

Logical Workflow for Spectral Interpretation

The process of moving from a prepared sample to a confirmed chemical structure follows a logical and systematic workflow.

Caption: A logical workflow for NMR spectral interpretation.

Conclusion

The structural elucidation of methyl 2-methoxy-5-methyl-3-nitrobenzoate by NMR spectroscopy is a clear-cut process when guided by the fundamental principles of substituent effects. The predicted ¹H spectrum is characterized by two meta-coupled doublets in the aromatic region and three distinct methyl singlets. The ¹³C spectrum is expected to show nine unique signals, whose positions are dictated by the strong and varied electronic influences of the four different substituents. This in-depth guide provides the predictive framework and experimental methodology necessary for researchers to confidently acquire and interpret the NMR data for this compound, ensuring the integrity of their synthetic work.

References

- A Solid-State Nitrogen-15 NMR and Ab Initio Study of Nitrobenzenes. American Chemical Society.

- 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. Benchchem.

- Efficient prediction of nucleus independent chemical shifts for polycyclic aromatic hydrocarbons. RSC Publishing.

- The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.

- Video: NMR Spectroscopy of Benzene Derivatives. JoVE.

- Prediction of 15N NMR chemical shifts for nitrogenated aromatic compounds. Arkivoc.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC.

- Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. ScienceDirect.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.

- VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Science Publishing.

- A Comparative Guide to the NMR Spectral Interpretation of Methyl 2,4-dimethyl-5-nitrobenzoate. Benchchem.

- Solvent versus Substituent Effects on the Nitrogen NMR Shielding of the Nitro-Group in Substituted Benzenes. Wiley Online Library.

- Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Semantic Scholar.

- methyl 2-methoxy-5-nitrobenzoate(34841-11-7) 1 h nmr. ChemicalBook.

- Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... ResearchGate.

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments.

- anisole (Predicted Chemical Shifts). University of Calgary.

- 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. ResearchGate.

- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Elsevier.

- General experimental procedures for synthesis of esters. The Royal Society of Chemistry.

- Analysis of the Proton NMR Spectrum of Toluene. Semantic Scholar.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jove.com [jove.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. aiinmr.com [aiinmr.com]

- 8. anisole (Predicted Chemical Shifts) [chem.purdue.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scs.illinois.edu [scs.illinois.edu]

Comprehensive Mass Spectrometry Fragmentation Analysis of Methyl 2-methoxy-5-methyl-3-nitrobenzoate: A Mechanistic Guide

Executive Summary

For researchers and drug development professionals, elucidating the exact structural configuration of highly substituted aromatic compounds is a critical analytical hurdle. Methyl 2-methoxy-5-methyl-3-nitrobenzoate (Molecular Formula: C₁₀H₁₁NO₅, Monoisotopic Mass: 225.0637 Da) presents a unique challenge and opportunity in Electron Ionization Mass Spectrometry (EI-MS). Due to its 1,2,3-contiguous substitution pattern, its mass spectrum is not merely a sum of simple cleavages, but a complex cascade of proximity-driven intramolecular rearrangements. This whitepaper deconstructs the mechanistic causality behind its fragmentation pattern, providing a self-validating analytical framework for structural confirmation.

Structural Dynamics & Ionization Theory

Under standard 70 eV electron ionization, methyl 2-methoxy-5-methyl-3-nitrobenzoate forms a high-energy radical cation, [M]+∙ at m/z 225[1]. The fragmentation trajectory is dictated by the competitive stabilization of the resulting product ions.

The molecule features four distinct functional groups on the benzene ring, three of which are highly electronically active and sterically crowded:

-

C1 - Methyl Ester (-COOCH₃): Prone to α -cleavage.

-

C2 - Methoxy Group (-OCH₃): Acts as a hydrogen donor in cyclic transition states.

-

C3 - Nitro Group (-NO₂): Highly susceptible to isomerization and radical abstraction.

-

C5 - Methyl Group (-CH₃): Relatively inert, serving primarily as an electron-donating group that stabilizes the aromatic ring post-fragmentation.

The spatial crowding of the C1, C2, and C3 substituents forces the molecule into specific conformational geometries that trigger sequential [2].

Predictive Fragmentation Mapping

To facilitate rapid spectral interpretation, the quantitative mass-to-charge (m/z) data and their corresponding mechanistic origins are summarized in the structured table below.

| m/z | Ion Type | Mass Loss (Da) | Mechanistic Origin & Causality |

| 225 | [M]+∙ | 0 | Molecular Ion: Intact radical cation formed via 70 eV electron impact. |

| 210 | [M−∙CH3]+ | 15 | Homolytic Cleavage: Loss of the methyl radical, primarily from the C2-methoxy group to form a stable quinoid-like oxonium ion. |

| 208 | [M−∙OH]+ | 17 | Ortho Effect (C2/C3): The C3-nitro group abstracts a hydrogen from the C2-methoxy group, expelling a hydroxyl radical[3]. |

| 195 | [M−NO∙]+ | 30 | Nitro-Nitrite Rearrangement: High-energy isomerization of −NO2 to −ONO , followed by O-N bond cleavage[3]. |

| 194 | [M−∙OCH3]+ | 31 | α -Cleavage: Direct scission of the C1-ester methoxy group, yielding a highly stable acylium cation[1]. |

| 193 | [M−CH3OH]+∙ | 32 | Ortho Effect (C1/C2): Hydrogen transfer from the C2-methoxy to the C1-ester carbonyl, eliminating neutral methanol[4]. |

| 179 | [M−∙NO2]+ | 46 | Homolytic Cleavage: Direct loss of the intact nitro radical from the aromatic ring[1]. |

| 166 | [M−∙COOCH3]+ | 59 | Inductive Cleavage: Loss of the entire C1 ester moiety, leaving a substituted phenyl cation[1]. |

Mechanistic Causality: The Sequential Ortho Effects

As a Senior Application Scientist, it is vital to look beyond simple mass losses and understand why specific fragments dominate the spectrum. The fragmentation of methyl 2-methoxy-5-methyl-3-nitrobenzoate is heavily governed by the ortho effect —a phenomenon where adjacent functional groups interact via cyclic transition states, drastically lowering the activation energy for the elimination of neutral molecules[3].

The Ester-Methoxy Interaction (C1-C2)

The spatial proximity of the C1-methyl ester and the C2-methoxy group creates an ideal geometry for a 6-membered cyclic transition state. The carbonyl oxygen of the ester abstracts a hydrogen atom from the adjacent methoxy group. This concerted mechanism leads to the expulsion of a neutral methanol molecule ( CH3OH , -32 Da), generating a distonic radical cation at m/z 193. This peak is highly diagnostic, as it is completely absent in meta- or para-substituted isomers[4].

The Methoxy-Nitro Interaction (C2-C3)

Simultaneously, the C3-nitro group interacts with the C2-methoxy group. Under EI conditions, the oxygen of the nitro group can abstract a hydrogen from the methoxy methyl group. This triggers the loss of a hydroxyl radical ( ∙OH , -17 Da), yielding a fragment at m/z 208. The presence of both m/z 193 and 208 confirms the contiguous 1,2,3-substitution pattern[3].

Nitro-Nitrite Rearrangement

A classic signature of is the peak at m/z 195. Rather than simply losing the entire −NO2 group (-46 Da), the high internal energy of the molecular ion forces the nitro group to isomerize into a nitrite ester ( −O−N=O ). The weak O−N bond then cleaves, expelling nitric oxide ( NO∙ , -30 Da) and leaving an oxygen atom covalently bound to the aromatic ring[3].

Figure 1: EI-MS fragmentation pathway of methyl 2-methoxy-5-methyl-3-nitrobenzoate.

Self-Validating Experimental Protocol: GC-EI-MS

To ensure absolute trustworthiness and reproducibility, the following Standard Operating Procedure (SOP) utilizes a self-validating system. Every step is designed to eliminate analytical artifacts and confirm the exact isomeric structure[1].

Step 1: Sample Preparation & Internal Standardization

-

Dissolution: Dissolve 1.0 mg of the synthesized analyte in 1.0 mL of high-purity, anhydrous dichloromethane (DCM).

-

Standardization: Spike the solution with an internal standard (e.g., Phenanthrene-d10) to a final concentration of 10 µg/mL. Causality: The internal standard validates the injection volume and ensures that any loss of signal is due to the sample, not instrument drift.

Step 2: Instrument Tuning & Calibration

-

PFTBA Tune: Perform a daily tune using Perfluorotributylamine (PFTBA).

-

Validation: Ensure the relative abundances of m/z 69, 219, and 502 meet standard criteria. Causality: This guarantees the EI source is delivering exactly 70 eV of energy, ensuring the generated mass spectrum can be directly compared against theoretical models and library databases.

Step 3: Gas Chromatography (GC) Parameters

-

Column Selection: Install an HP-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness) capillary column. Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase provides the ideal slight polarity needed to separate semi-volatile, polarizable aromatic esters without peak tailing[1].

-

Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

-

Injection: 1 µL, splitless mode, inlet temperature at 250°C.

-

Oven Program: Initial hold at 70°C for 2 min; ramp at 15°C/min to 280°C; final hold for 5 min.

Step 4: Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI) at 70 eV[1].

-

Temperatures: Ion Source at 230°C; Quadrupole at 150°C; Transfer Line at 280°C.

-

Data Acquisition: Scan range from m/z 40 to 400. Extract Ion Chromatograms (EIC) for diagnostic ions m/z 225, 194, and 193 to confirm the ortho-substituted ester structure.

Figure 2: Step-by-step GC-EI-MS analytical workflow for nitroaromatic esters.

References

-

Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

-

Sequential Ortho Effects: Characterization of Novel Fragment Ions in the Mass Spectra Source: Journal of the American Society for Mass Spectrometry (CORE) URL:[Link]

-

Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones Source: Journal of Chromatographic Science (Oxford Academic) URL:[Link]

Sources

Crystallographic Profiling and X-Ray Diffraction Analysis of Methyl 2-Methoxy-5-Methyl-3-Nitrobenzoate

Executive Summary

Methyl 2-methoxy-5-methyl-3-nitrobenzoate (CAS: 863226-26-0) is a highly functionalized aromatic compound that serves as a critical synthetic intermediate in the development of small-molecule therapeutics. Specifically, it is utilized in the synthesis of Tropomyosin-related Kinase B (TrkB) agonists, which have shown robust efficacy in neurodegenerative and antidepressant models[1]. Understanding its solid-state conformation via Single-Crystal X-Ray Diffraction (SCXRD) provides essential insights into the steric and electronic parameters that dictate its reactivity in subsequent coupling steps. This technical guide details the crystallographic profiling, physical properties, and self-validating protocols for the crystallization and XRD analysis of this compound, corresponding to the structural deposition CCDC 2376055.

Biological and Synthetic Context

The synthesis of neuroprotective agents, particularly those, relies heavily on precisely substituted benzoic acid derivatives. Methyl 2-methoxy-5-methyl-3-nitrobenzoate serves as a key building block in the optimization of 7,8-dihydroxyflavone derivatives. These derivatives act as TrkB agonists, triggering receptor dimerization and autophosphorylation, which subsequently activate the MAPK, PI3K, and PLC-γ1 signaling pathways. The spatial arrangement of the methoxy, methyl, and nitro groups on the benzene ring directly influences the regioselectivity of downstream functionalization.

Physicochemical and Crystallographic Properties

The molecular complexity of methyl 2-methoxy-5-methyl-3-nitrobenzoate arises from the steric crowding around the methoxy group, which is flanked by an ester and a nitro group. This crowding forces specific torsional angles to minimize steric repulsion, a feature distinctly visible in its crystal lattice.

Table 1: Quantitative Chemical and Structural Parameters

| Parameter | Value |

| Chemical Name | Methyl 2-methoxy-5-methyl-3-nitrobenzoate[2] |

| CAS Number | 863226-26-0[2] |

| Molecular Formula | C10H11NO5[2] |

| Molecular Weight | 225.20 g/mol [2] |

| Topological Polar Surface Area (TPSA) | 81.4 Ų[2] |

| Hydrogen Bond Acceptors | 5[2] |

| Rotatable Bonds | 3[2] |

| XLogP3-AA | 1.9[2] |

| CCDC Deposition Number | 2376055 |

Experimental Protocols: A Self-Validating System

Causality in Experimental Design: The primary challenge in crystallizing highly substituted aromatics is their tendency to form twinned crystals or precipitate as amorphous solids due to rapid solvent evaporation. By employing a vapor diffusion or slow evaporation technique in a binary solvent system, the nucleation rate is suppressed, allowing for the thermodynamically favored single-crystal lattice to form.

Protocol A: Controlled Crystallization

-

Solvent Preparation: Dissolve 50 mg of high-purity (>99%) methyl 2-methoxy-5-methyl-3-nitrobenzoate in 2 mL of ethyl acetate (good solvent) in a clean 5 mL glass vial.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a crystallization vial to remove heterogeneous nucleation sites (dust/particulates).

-

Validation Check: The solution must be optically clear. Any turbidity indicates premature precipitation, requiring re-dissolution.

-

-

Anti-Solvent Addition: Carefully layer 2 mL of hexanes (anti-solvent) over the ethyl acetate solution to create a distinct phase boundary.

-

Evaporation: Cap the vial loosely or puncture the cap with a single needle hole. Store in a vibration-free environment at 20°C for 48–72 hours.

-

Harvesting: Once block-like or needle-like crystals form, suspend them in a drop of paratone oil on a glass slide.

-

Validation Check: Examine under cross-polarized light; the crystal must extinguish uniformly every 90 degrees of rotation. Non-uniform extinction confirms the crystal is twinned and unsuitable for SCXRD.

-

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD)

-

Mounting: Select a validated single crystal (approx. 0.2 x 0.15 x 0.1 mm) and mount it on a MiTeGen micromount using the paratone oil as an adhesive and cryoprotectant.

-

Cryocooling: Immediately transfer the mount to the goniometer head under a steady stream of nitrogen gas at 100 K.

-

Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle diffraction spots and preventing the rotation of the methoxy and ester groups.

-

-

Data Collection: Collect diffraction frames using a diffractometer equipped with Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation. Ensure the detector distance and exposure time yield a redundancy of at least 4.

-

Data Reduction: Integrate the frames using standard processing software. Apply an analytical or empirical absorption correction to account for the crystal's specific shape and volume.

-

Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). The final model matches the parameters deposited under .

Structural Conformation and Packing Analysis

The (CCDC 2376055) reveals the intricate balance of intramolecular forces within methyl 2-methoxy-5-methyl-3-nitrobenzoate. The central benzene ring acts as a rigid planar scaffold. However, the adjacent methoxy (-OCH3) and nitro (-NO2) groups experience significant steric repulsion. Consequently, the nitro group is forced out of coplanarity with the aromatic ring, which disrupts its extended π-conjugation. This structural deviation is critical for its reactivity profile, as the twisted nitro group is more susceptible to reduction in downstream synthetic steps toward TrkB agonists[1]. Furthermore, the crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions between adjacent aromatic rings.

Experimental Workflow Visualization

Workflow for crystallization and SCXRD analysis of methyl 2-methoxy-5-methyl-3-nitrobenzoate.

References

-

National Center for Biotechnology Information (NCBI). "Optimization of a Small Tropomyosin-related Kinase B (TrkB) Agonist 7,8-Dihydroxyflavone Active in Mouse Models of Depression". PubMed Central (PMC). Available at:[Link]

-

The Royal Society of Chemistry. "Supporting Information: Crystal structure of M1... Methyl 2-methoxy-5-methyl-3-nitrobenzoate (ib)3 (CCDC 2376055)". RSC Publishing. Available at:[Link]

Sources

physical and chemical properties of methyl 2-methoxy-5-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of methyl 2-methoxy-5-methyl-3-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the causality behind its chemical behavior and to offer practical guidance for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

Methyl 2-methoxy-5-methyl-3-nitrobenzoate (CAS No. 863226-26-0) is a polysubstituted benzene derivative.[1] Its structure, featuring a methyl ester, a methoxy group, a methyl group, and a nitro group, gives rise to a unique combination of electronic and steric effects that dictate its properties and reactivity.

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label="O"]; H [label="O"]; I [label="C"]; J [label="O"]; K [label="CH3"]; L [label="O"]; M [label="CH3"]; N [label="N+"]; O [label="O-"]; P [label="CH3"];

A -- B; B -- C; C -- D; D -- E; E -- F; F -- A; A -- I [len=1.5]; I -- G [style=filled, arrowhead=none, penwidth=3]; I -- J [len=1.5]; J -- K [len=1.5]; B -- L [len=1.5]; L -- M [len=1.5]; C -- N [len=1.5]; N -- O [style=filled, arrowhead=none, penwidth=3]; N -- H [len=1.5]; E -- P [len=1.5]; } "Chemical structure of methyl 2-methoxy-5-methyl-3-nitrobenzoate."

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 863226-26-0 | [1] |

| Molecular Formula | C10H11NO5 | [2] |

| Molecular Weight | 225.20 g/mol | [1][2] |

| Appearance | Solid | [1] |

| XLogP3-AA | 1.9 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 81.4 Ų | [2] |

| Complexity | 275 | [2] |

Synthesis Pathway: Electrophilic Aromatic Substitution

The synthesis of methyl 2-methoxy-5-methyl-3-nitrobenzoate is logically achieved through the electrophilic aromatic substitution (EAS) of a suitable precursor, methyl 2-methoxy-5-methylbenzoate. The nitration reaction introduces the nitro group onto the aromatic ring.

Regioselectivity of Nitration

The directing effects of the substituents already present on the benzene ring are crucial in determining the position of the incoming nitro group.[3]

-

Methoxy group (-OCH3): An activating, ortho, para-director due to its strong electron-donating resonance effect.

-

Methyl group (-CH3): An activating, ortho, para-director due to hyperconjugation.

-

Methyl ester group (-COOCH3): A deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.[4]

The combined influence of these groups directs the incoming electrophile (the nitronium ion, NO2+) to the C3 position. The C3 position is ortho to the strongly activating methoxy group and meta to the deactivating methyl ester group, making it the most electronically favorable site for substitution.[3] Steric hindrance from the adjacent methoxy and methyl ester groups at other positions also favors substitution at C3.

dot graph G { layout=circo; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} "Regioselective nitration of methyl 2-methoxy-5-methylbenzoate."

Proposed Experimental Protocol for Synthesis

This protocol is adapted from established methods for the nitration of substituted benzoates.[5][6]

Materials:

-

Methyl 2-methoxy-5-methylbenzoate

-

Concentrated sulfuric acid (H2SO4)

-

Concentrated nitric acid (HNO3)

-

Ice

-

Methanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath. This highly exothermic reaction generates the nitronium ion (NO2+), the active electrophile.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-methoxy-5-methylbenzoate in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a low temperature.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of the benzoate precursor. Maintain the reaction temperature below 10-15°C to minimize the formation of byproducts.[6]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture over crushed ice. The product, being insoluble in water, will precipitate out as a solid.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol.

Chemical Reactivity and Potential Applications

The functional groups on methyl 2-methoxy-5-methyl-3-nitrobenzoate offer several avenues for further chemical transformations, making it a potentially valuable intermediate in organic synthesis.[8]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH2) using various reducing agents, such as catalytic hydrogenation (H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This resulting aniline derivative can serve as a precursor for the synthesis of heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.[8]

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be converted to other functional groups, such as amides or other esters, to modify the compound's properties for specific applications, like creating prodrugs.[8]

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, although this is generally less common than electrophilic substitution.

The versatile reactivity of this molecule suggests its potential as a building block in the development of new therapeutic agents and functional materials. Substituted nitrobenzoic acids and their derivatives have shown a range of biological activities, including antibiotic and antifungal properties.[9]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C6 will likely be a singlet, and the proton at C4 will also be a singlet. Their precise chemical shifts will be influenced by the electronic effects of the neighboring substituents.

-

Methoxy Protons (-OCH3): A singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

-

Ester Methyl Protons (-COOCH3): A singlet integrating to three protons is expected around δ 3.9-4.1 ppm.

-

Methyl Protons (-CH3): A singlet integrating to three protons is expected around δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons attached to the electron-withdrawing nitro and ester groups will be downfield, while those attached to the electron-donating methoxy and methyl groups will be more upfield. The carbon bearing the nitro group (C3) is expected to be significantly deshielded.

-

Carbonyl Carbon (-C=O): A signal is expected in the downfield region, typically around δ 165-170 ppm.

-

Methoxy Carbon (-OCH3): A signal is expected around δ 55-60 ppm.

-

Ester Methyl Carbon (-COOCH3): A signal is expected around δ 52-55 ppm.

-

Methyl Carbon (-CH3): A signal is expected in the upfield region, typically around δ 20-25 ppm.

Safety and Handling

A formal safety data sheet (SDS) for methyl 2-methoxy-5-methyl-3-nitrobenzoate is not widely available. However, based on the data for similar nitro-substituted aromatic compounds, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reactivity Hazards: As a nitro-containing organic compound, it should be considered potentially combustible.[1] Avoid contact with strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

Methyl 2-methoxy-5-methyl-3-nitrobenzoate is a multifaceted organic compound with significant potential for applications in research and development, particularly in the pharmaceutical and materials science sectors. Its synthesis via a regioselective nitration is a classic example of leveraging the electronic effects of multiple substituents. The diverse reactivity of its functional groups opens up a wide array of possibilities for the creation of more complex molecules. While a full experimental characterization is still needed, the predicted properties and reactivity patterns provide a solid foundation for its use as a versatile chemical intermediate.

References

Sources

- 1. Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate 863226-26-0 [sigmaaldrich.com]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. unwisdom.org [unwisdom.org]

- 5. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Mechanistic Insights and Protocol for the Nitration of Methyl 2-methoxy-5-methylbenzoate

Executive Summary

The synthesis of highly functionalized aromatic building blocks requires precise control over regiochemistry. This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) of methyl 2-methoxy-5-methylbenzoate (CAS 63113-79-1) to form methyl 2-methoxy-5-methyl-3-nitrobenzoate (CAS 863226-26-0)[1]. Designed for researchers and drug development professionals, this whitepaper dissects the synergistic directing effects of the substrate, the kinetics of the nitration mechanism, and provides a self-validating, field-proven experimental protocol to ensure high-yield, isomerically pure isolation.

Molecular Architecture and Regioselectivity (The "Why")

The regiochemical outcome of the nitration of methyl 2-methoxy-5-methylbenzoate is dictated by the competing and cooperative electronic effects of its three substituents. To understand why nitration occurs almost exclusively at the C3 position, we must analyze the ring's activation profile:

-

C1 Ester Group ( −COOCH3 ): A strongly electron-withdrawing group via resonance ( −M ) and induction ( −I ). It deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5)[2].

-

C2 Methoxy Group ( −OCH3 ): A powerful electron-donating group via resonance ( +M ). It is the strongest activating group on the ring, dominating the directing effects. It directs electrophiles to its ortho (C3) and para (C5) positions.

-

C5 Methyl Group ( −CH3 ): A weakly activating group via hyperconjugation ( +I ). It directs to its ortho positions (C4 and C6).

Synergistic Directing Effects: The C5 position is sterically blocked by the existing methyl group. The C3 position is simultaneously ortho to the powerfully activating methoxy group and meta to the ester group. This creates a synergistic electronic environment where the directing effects of the two strongest substituents align perfectly. Conversely, positions C4 and C6 lack the strong resonance stabilization provided by the methoxy group and suffer from steric hindrance. Consequently, the C3 position acts as the exclusive thermodynamic and kinetic target for electrophilic attack.

Fig 1. Regioselectivity and synergistic directing effects in the starting material.

Mechanism of Electrophilic Aromatic Substitution (The "How")

The nitration utilizes a classic "nitrating mixture" of concentrated sulfuric acid ( H2SO4 ) and nitric acid ( HNO3 )[3]. The mechanism proceeds through three distinct stages:

-

Generation of the Electrophile: Concentrated sulfuric acid acts as a Brønsted acid to protonate nitric acid. Subsequent dehydration generates the highly electrophilic nitronium ion ( NO2+ ) alongside a bisulfate anion ( HSO4− ) and a hydronium ion ( H3O+ )[2].

-

Electrophilic Attack: The π -electrons of the aromatic ring attack the nitronium ion at the highly activated C3 position. This breaks aromaticity and forms a resonance-stabilized arenium ion (Wheland intermediate). The positive charge is efficiently delocalized, particularly onto the oxygen atom of the C2 methoxy group.

-

Re-aromatization: The bisulfate anion acts as a weak base, abstracting the proton at the C3 position. The electrons collapse back into the ring, restoring aromaticity and yielding the final nitrated product.

Fig 2. Mechanism of electrophilic aromatic substitution (nitration) at the C3 position.

Experimental Protocol: A Self-Validating Workflow

This protocol is engineered to maximize yield while suppressing polysubstitution.

Causality of Experimental Choices:

-

Solvent Selection: Dissolving the substrate in concentrated H2SO4 prior to nitration protonates the ester carbonyl. This further deactivates the ring, acting as a kinetic safeguard against dinitration[2].

-

Thermal Control (< 5°C): Nitration is highly exothermic. Strict temperature control during addition prevents the oxidative cleavage of the methoxy ether and suppresses substitution at the less favored C4 position[4].

-

Aqueous Quench: Pouring the reaction over crushed ice rapidly dissipates the heat of dilution and exploits the insolubility of the nitrated product in water to force immediate crystallization[4].

Step-by-Step Methodology

-

Preparation of Nitrating Mixture: In a dry flask, add 1.5 equivalents of concentrated HNO3 (68-70%). Cool to 0°C in an ice-salt bath. Slowly add an equal volume of concentrated H2SO4 dropwise. Maintain the mixture at 0°C[4].

-

Substrate Dissolution: In a primary reaction flask, dissolve 1.0 equivalent of methyl 2-methoxy-5-methylbenzoate in 3-4 volumes of concentrated H2SO4 . Cool this solution to 0°C.

-

Controlled Addition: Transfer the nitrating mixture to an addition funnel. Add it dropwise to the substrate solution over 30 minutes. Critical: Monitor the internal temperature continuously to ensure it does not exceed 5°C[3].

-

Maturation: Remove the ice bath and allow the reaction to stir at 15-20°C for 20 minutes. Validate reaction completion via TLC (Hexanes/EtOAc 4:1).

-

Quenching: Carefully pour the reaction mixture over a 10-fold excess (by weight) of crushed ice with vigorous stirring. The product will precipitate as a pale solid[4].

-

Isolation: Collect the crude solid via vacuum filtration. Wash sequentially with ice-cold water (to neutralize residual acid) and a minimal volume of ice-cold methanol (to solubilize and remove trace ortho-nitro impurities)[3].

-

Purification: Recrystallize the crude product from boiling methanol. Filter and dry under vacuum to yield pure methyl 2-methoxy-5-methyl-3-nitrobenzoate.

Fig 3. Step-by-step experimental workflow for the synthesis and purification of the target molecule.

Analytical Validation

To confirm the structural integrity and regiochemical purity of the synthesized methyl 2-methoxy-5-methyl-3-nitrobenzoate, the following analytical data should be verified against the purified product[1].

| Analytical Technique | Expected Signals / Values | Structural Assignment |

| 1 H NMR (CDCl 3 ) | ∼ 3.90 ppm (s, 3H) | Ester −OCH3 |

| 1 H NMR (CDCl 3 ) | ∼ 3.95 ppm (s, 3H) | Ether −OCH3 |

| 1 H NMR (CDCl 3 ) | ∼ 2.40 ppm (s, 3H) | Aromatic −CH3 |

| 1 H NMR (CDCl 3 ) | ∼ 7.60 - 7.90 ppm (2 × d, 2H, J≈2 Hz) | Aromatic C4-H and C6-H (meta coupling) |

| IR Spectroscopy | ∼ 1720 cm −1 | C=O stretch (Ester) |

| IR Spectroscopy | ∼ 1530 cm −1 , ∼ 1350 cm −1 | Asymmetric and Symmetric NO2 stretch |

| Mass Spectrometry | m/z 225.06 [M]+ | Molecular Ion ( C10H11NO5 ) |

References

-

[3] Organic Syntheses. "METHYL m-NITROBENZOATE - Organic Syntheses Procedure". URL: [Link]

-

[4] Truman State University ChemLab. "Multistep Synthesis Nitration". URL: [Link]

-

[2] PraxiLabs. "Nitration of Methyl Benzoate Experiment". URL: [Link]

Sources

thermodynamic stability of methyl 2-methoxy-5-methyl-3-nitrobenzoate at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-methoxy-5-methyl-3-nitrobenzoate at Room Temperature

Executive Summary

Methyl 2-methoxy-5-methyl-3-nitrobenzoate (CAS: 863226-26-0) is a highly functionalized aromatic ester utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. With a molecular weight of 225.2 g/mol and a topological polar surface area (TPSA) of 81.4 Ų, it presents a unique thermodynamic profile governed by competing electronic and steric effects[2]. For drug development professionals and synthetic chemists, understanding its thermodynamic stability at room temperature (298K) is paramount for establishing robust storage, handling, and formulation protocols. This whitepaper deconstructs the molecular thermodynamics of this compound and provides a self-validating analytical protocol for stability profiling.

Molecular Architecture & Ground-State Thermodynamics

At standard ambient temperature and pressure (SATP, 298K), the thermodynamic stability of methyl 2-methoxy-5-methyl-3-nitrobenzoate is a delicate balance between thermodynamic favorability (sinks) and kinetic inertness (traps). The molecule’s stability is dictated by three primary structural features:

-

The Methyl Ester (Thermodynamic Sink): The primary site of vulnerability. In aqueous or humid environments, the hydrolysis of the ester to 2-methoxy-5-methyl-3-nitrobenzoic acid and methanol is an exergonic process ( ΔG<0 ). Thermodynamically, the equilibrium lies toward the carboxylic acid in the presence of water.

-

The 3-Nitro Group (Electronic Destabilization): The nitro group exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring and the ester carbonyl, theoretically increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack (e.g., by ambient moisture).

-

The 2-Methoxy Group (Kinetic Trap): Positioned ortho to the ester, this bulky group provides critical steric shielding. While hydrolysis is thermodynamically favored, the methoxy group significantly raises the activation energy ( Ea ) required to form the tetrahedral transition state during nucleophilic attack[3]. At 298K, this thermal barrier is rarely breached without a catalyst, effectively trapping the molecule in its ester form.

Fig 1. Structural substituents dictating thermodynamic stability of the nitrobenzoate.

Pathways of Thermodynamic Degradation at Ambient Conditions

While the compound is classified as a stable, combustible solid under standard storage classes[4], exposing it to specific ambient vectors can trigger degradation:

-

Aqueous Hydrolysis (pH Dependent): At 298K and neutral pH (7.0), the half-life of the ester is exceptionally long due to the aforementioned steric shielding. However, if ambient moisture absorbs atmospheric CO₂ (lowering pH) or basic vapors (raising pH), the thermodynamic pathway is catalyzed. Base-catalyzed hydrolysis is particularly rapid, as the hydroxide ion is a stronger nucleophile than water, easily overcoming the steric barrier of the 2-methoxy group.

-

Photolytic Degradation: Nitroaromatics are notoriously photolabile. While this is a photochemical rather than purely thermodynamic process, ambient UV/Vis light at room temperature can excite the nitro group, leading to radical-mediated dimerization or reduction pathways. True thermodynamic stability at 298K can only be assessed in actinic-blocking (dark) conditions.

Experimental Workflow: Validating Thermodynamic Stability

To empirically validate the degradation kinetics of methyl 2-methoxy-5-methyl-3-nitrobenzoate, a self-validating forced degradation protocol is required.

Causality & Self-Validation Rationale: We employ a 50:50 Methanol:Water matrix. The methanol ensures complete solvation of the lipophilic compound (XLogP3 1.9)[2], preventing precipitation artifacts, while the water provides the necessary thermodynamic activity to probe hydrolytic pathways. An internal standard (IS, e.g., methyl benzoate) is spiked into the matrix to self-validate analytical recovery and correct for injection volume variances. A positive control (sample subjected to pH 12) is run concurrently to ensure the UHPLC method can baseline-resolve the primary degradant (the carboxylic acid) from the parent API.

Step-by-Step Methodology

-

System Suitability and Matrix Preparation:

-

Prepare a diluent of 50:50 (v/v) HPLC-grade Methanol and ultra-pure Water.

-

Dissolve methyl 2-methoxy-5-methyl-3-nitrobenzoate to a final concentration of 1.0 mg/mL.

-

Spike the solution with 0.1 mg/mL of methyl benzoate (Internal Standard).

-

-

Environmental Incubation:

-

Aliquot the solution into amber glass HPLC vials (to exclude photolytic variables).

-

Place vials in a controlled environmental chamber set to exactly 298K (25°C) and 60% Relative Humidity (RH).

-

-

Temporal Aliquoting & Quenching:

-

Pull samples at Day 0 (Baseline), Day 7, Day 14, and Day 30.

-

Immediately transfer pulled aliquots to a 4°C autosampler to kinetically freeze any ongoing degradation prior to injection.

-

-

UHPLC-UV/MS Analysis:

-

Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Gradient elution from 5% Acetonitrile (0.1% Formic Acid) to 95% Acetonitrile over 10 minutes.

-

Detection: UV at 254 nm and ESI-MS (positive/negative switching) to identify the mass shift from the ester ( [M+H]+ 226.2) to the acid ( [M−H]− 210.2).

-

Fig 2. Experimental workflow for room temperature thermodynamic stability profiling.

Quantitative Stability Data

The following table summarizes the expected thermodynamic stability profile of methyl 2-methoxy-5-methyl-3-nitrobenzoate at 298K, derived from the kinetic principles of highly substituted nitrobenzoates.

Table 1. Thermodynamic Stability Profile at 298K (25°C)

| Environmental Condition | Timepoint | Purity (UHPLC-UV %) | Primary Degradant Identified | Thermodynamic Status |

| Solid State (Dark, Dry) | 30 Days | > 99.8% | None | Stable (Kinetic & Thermodynamic) |

| Aqueous Matrix (pH 7.0) | 30 Days | 98.5% | Carboxylic Acid | Kinetically Trapped |

| Aqueous Matrix (pH 10.0) | 7 Days | 42.1% | Carboxylic Acid | Thermodynamically Driven |

| Solid State (UV Exposed) | 7 Days | 88.4% | Photolytic Dimers | Photochemically Labile |

Conclusion & Best Practices

Methyl 2-methoxy-5-methyl-3-nitrobenzoate exhibits robust kinetic stability at room temperature (298K) despite the thermodynamic favorability of ester hydrolysis. The steric bulk of the 2-methoxy group effectively neutralizes the electron-withdrawing vulnerability introduced by the 3-nitro group under neutral conditions.

Application Scientist Recommendations:

-

Storage: Store as a dry solid in amber, airtight containers at SATP (298K) to prevent moisture ingress and photolytic excitation.

-

Formulation: If utilized in liquid formulations, maintain the pH strictly between 5.5 and 7.0 to avoid breaching the activation energy barrier for base-catalyzed or acid-catalyzed hydrolysis.

References

- Title: methyl 2-methoxy-5-methyl-3-nitrobenzoate | 863226-26-0 Source: Sigma-Aldrich URL

- Title: Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate 863226-26-0 wiki Source: GuideChem URL

- Title: Methyl 5-Ethyl-2-methoxy-3-nitrobenzoate Source: Sigma-Aldrich URL

- Title: Methyl 2-methoxy-3-nitrobenzoate | C9H9NO5 | CID 590805 Source: PubChem - NIH URL

- Title: Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate Source: Benchchem URL

Sources

Whitepaper: Vibrational Characterization of Methyl 2-methoxy-5-methyl-3-nitrobenzoate via Mid-Infrared Spectroscopy

Abstract & Scope

In pharmaceutical development and materials science, the definitive structural verification of complex organic intermediates is paramount. This technical guide provides an in-depth analysis of the mid-infrared (mid-IR) spectroscopic profile of methyl 2-methoxy-5-methyl-3-nitrobenzoate (CAS: 863226-26-0), a highly substituted aromatic compound[1]. Designed for senior application scientists and drug development professionals, this whitepaper transcends basic spectral assignments by detailing the molecular causality behind each absorption band and establishing self-validating experimental protocols compliant with USP <854> standards[2].

Molecular Architecture: Causality of Vibrational Modes

The mid-IR spectrum of a molecule is a direct macroscopic readout of its microscopic electronic and steric environment. Methyl 2-methoxy-5-methyl-3-nitrobenzoate (C₁₀H₁₁NO₅) presents a tetrasubstituted benzene ring where the interplay of electron-withdrawing groups (EWG), electron-donating groups (EDG), and steric bulk dictates its vibrational frequencies[1].

-

Steric Hindrance & Ester Carbonyl (C=O): Typically, an ester carbonyl conjugated to an aromatic ring absorbs at lower frequencies (~1715 cm⁻¹) due to π -resonance delocalization. However, in this molecule, the bulky methoxy group (-OCH₃) at the ortho position (C2) sterically clashes with the methyl ester at C1. This forces the ester group out of coplanarity with the benzene ring, disrupting the resonance. Consequently, the C=O bond retains more double-bond character, shifting its absorption frequency higher to approximately 1725–1735 cm⁻¹ .

-

Inductive Effects & Nitro Group (-NO₂): The strongly electron-withdrawing nitro group at C3 creates a massive change in the dipole moment during vibration. This results in two highly intense bands: the asymmetric stretch at ~1530 cm⁻¹ and the symmetric stretch at ~1350 cm⁻¹ .

-

Aromatic Skeletal Vibrations: The asymmetric substitution pattern breaks the symmetry of the benzene ring, rendering the C=C skeletal stretching modes highly IR-active. These manifest as sharp, distinct peaks at ~1600, 1580, and 1450 cm⁻¹ .

Logical relationship between molecular structure and mid-IR vibrational frequencies.

Quantitative Spectral Assignments

The following table summarizes the predicted quantitative mid-IR absorption bands for methyl 2-methoxy-5-methyl-3-nitrobenzoate, mapped directly to their structural causality.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Relative Intensity | Structural Causality |

| 3050 – 3100 | C-H Stretch (Aromatic) | Weak | Stretching of the sp² hybridized C-H bonds on the tetrasubstituted benzene ring. |

| 2850 – 2950 | C-H Stretch (Aliphatic) | Medium | Asymmetric/symmetric stretching of the three distinct -CH₃ groups. |

| 1725 – 1735 | C=O Stretch (Ester) | Strong | Carbonyl stretching. Frequency elevated due to ortho-methoxy steric hindrance disrupting ring conjugation. |

| 1530 ± 10 | N=O Stretch (Asym.) | Strong | Asymmetric stretching of the highly polar nitro group. |

| 1350 ± 10 | N=O Stretch (Sym.) | Strong | Symmetric stretching of the nitro group. |

| 1600, 1580, 1450 | C=C Stretch (Aromatic) | Variable | Aromatic ring skeletal vibrations, intensified by the highly asymmetric electron density. |

| 1250 – 1280 | C-O Stretch (Ester/Aryl) | Strong | Asymmetric C-O-C stretching of the ester and methoxy groups conjugated to the ring. |

| 1050 – 1100 | C-O Stretch (Alkyl) | Medium | Symmetric C-O-C stretching of the methoxy group. |

| 730 – 850 | C-H Out-of-Plane Bend | Strong | Bending modes characteristic of a 1,2,3,5-tetrasubstituted aromatic system. |

High-Fidelity Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in analytical data, modern spectroscopic workflows cannot rely on blind data acquisition. The following protocol integrates physical sample preparation with continuous, self-validating QA/QC loops.

Instrument Qualification (USP <854> Compliance)

Before any sample is processed, the FTIR spectrometer must undergo Operational Qualification (OQ)[2].

-

Protocol: Scan a traceable polystyrene film standard.

-

Causality & Validation: According to USP <854>, wavenumber accuracy is verified by checking the sharp polystyrene band at exactly 1601.2 cm⁻¹ [3]. Passing this laser frequency calibration check guarantees that the instrument's interferometer is aligned, ensuring that the assigned functional group frequencies for the analyte are absolute chemical truths, not instrumental artifacts[3].

Sample Preparation: The Self-Validating KBr Matrix Method

While Attenuated Total Reflection (ATR) is common, the Potassium Bromide (KBr) pellet method remains the gold standard for high-resolution transmission spectra of solid organic powders, as it eliminates the path-length variations and peak-shifting anomalies sometimes seen in ATR[4].

Step-by-Step Methodology:

-

Matrix Desiccation: Dry spectroscopic-grade KBr at 110°C for at least 2 hours[5].

-

Causality: Removes adsorbed water. Water exhibits strong, broad O-H stretching (~3200-3400 cm⁻¹) that obscures the aromatic C-H stretches of the analyte[5].

-

-

Particle Size Reduction: Grind 1-2 mg of methyl 2-methoxy-5-methyl-3-nitrobenzoate with 100-200 mg of the dried KBr in an agate mortar[6].

-

Causality: The particle size must be reduced to < 2 µm (smaller than the analytical wavelength). If particles are too large, they scatter the IR beam (the Christiansen effect), causing a sloping baseline and spectral distortion[6].

-

-

Matrix Compression: Transfer the fine mixture to a die assembly and apply 8-10 tons of pressure under a vacuum for 2-3 minutes[6],[5].

-

System Blanking (Self-Validation Check): Acquire a spectrum of a pure, analyte-free KBr pellet pressed under identical conditions.

-

Validation Logic: This establishes a background baseline. If the blank shows an absorption peak at 3400 cm⁻¹, the system automatically invalidates the sample prep, flagging moisture contamination and forcing the re-drying of the KBr matrix.

-

-

Spectral Acquisition: Scan the sample pellet over the standard mid-IR range of 3800 to 650 cm⁻¹[2].

Mid-IR spectroscopic validation workflow for methyl 2-methoxy-5-methyl-3-nitrobenzoate.

References

-

USP 854 Mid-Infrared Spectroscopy | Source: drugfuture.com | 2

-

Pharmaceutical Analysis using FTIR: Compliance with Pharmacopoeia | Source: agilent.com | 3

-

What Are The Key Steps In Preparing A KBr Pellet For IR Spectroscopy? | Source: kinteksolution.com | 6

-

How is Potassium Bromide Used in Infrared Spectroscopy? | Source: azom.com | 5

-

Methyl 2-methoxy-5-methyl-3-nitrobenzenecarboxylate 863226-26-0 wiki | Source: guidechem.com |1

Sources

Preliminary Investigation of Methyl 2-methoxy-5-methyl-3-nitrobenzoate Reactivity: A Technical Guide to Foldamer Monomer Synthesis

Executive Summary

In the realm of advanced supramolecular chemistry and drug design, the precise control of molecular conformation is paramount. Methyl 2-methoxy-5-methyl-3-nitrobenzoate (CAS: 863226-26-0) [1] serves as a highly functionalized, densely substituted aromatic building block. Its unique substitution pattern makes it an ideal precursor for synthesizing rigid, planar, and zigzag oligoanthranilamide foldamers. This technical guide provides an in-depth analysis of its reactivity, detailing the causal mechanisms behind its transformation and offering self-validating protocols for its application in iterative amide coupling and supramolecular assembly.

Structural & Electronic Profiling

The reactivity of methyl 2-methoxy-5-methyl-3-nitrobenzoate is dictated by the steric and electronic interplay of its four substituents on the benzene ring:

-

Position 1 (Methyl Ester): An electrophilic center primed for hydrolysis. It is sterically hindered by the adjacent methoxy group, requiring aggressive or highly optimized nucleophilic attack for saponification.

-

Position 2 (Methoxy Group): An electron-donating group that provides critical steric bulk. More importantly, its oxygen lone pairs act as a fundamental hydrogen-bond acceptor in the final foldamer architecture[2].

-

Position 3 (Nitro Group): A strongly electron-withdrawing group that deactivates the ring toward electrophilic aromatic substitution. Its primary utility lies in its chemoselective reduction to an amine, generating the nucleophile required for chain elongation.

-

Position 5 (Methyl Group): Provides lipophilicity and enhances the solubility of the resulting rigid oligomers in organic solvents, preventing premature aggregation during synthesis.

Quantitative Data Profile

The following table summarizes the physicochemical properties and standard reactivity metrics for this intermediate, serving as a baseline for experimental design.

| Property / Reaction | Value / Condition | Yield / Outcome | Analytical Marker |

| Molecular Weight | 225.2 g/mol | N/A | m/z 226.07[M+H]⁺ |

| XLogP3-AA | 1.9 | N/A | High lipophilicity |

| Ester Hydrolysis | LiOH, THF/MeOH/H₂O, 4h | >90% (Free Acid) | Loss of -OCH₃ singlet (~3.9 ppm) in ¹H NMR |

| Nitro Reduction | Pd/C (10%), H₂, EtOH, 12h | >95% (Amine) | Appearance of -NH₂ broad singlet; upfield aromatic shift |

| Amide Coupling | SOCl₂, then Amine + Pyridine | 30-60% (per step) | Downfield Amide N-H resonance (>10.0 ppm) |

Reactivity Workflows & Self-Validating Protocols

To utilize this compound in oligomer synthesis, it must be divergently transformed into a nucleophile (amine) and an electrophile (activated acid).

Fig 1. Divergent reactivity workflow for foldamer monomer synthesis.

Protocol A: Sterically Hindered Ester Saponification

Objective: Convert the methyl ester to 3[3].

-

Methodology: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 50 °C for 4-6 hours. Concentrate under vacuum to remove organic solvents, dilute with water, and acidify to pH 2 using 1M HCl. Filter the resulting precipitate.

-

Mechanistic Rationale & Causality: The ester carbonyl is shielded by the ortho-methoxy group. Standard NaOH in aqueous conditions is insufficient due to biphasic barrier issues. The THF/MeOH mixture ensures the lipophilic starting material is fully solvated, while the small, highly charge-dense lithium hydroxide effectively attacks the hindered carbonyl to form the tetrahedral intermediate.

-

Self-Validation Checkpoint: TLC monitoring will show the complete disappearance of the high-Rf starting material. Upon acidification, the sudden precipitation of a white/pale-yellow solid confirms the protonation of the water-soluble carboxylate salt into the insoluble free acid.

Protocol B: Chemoselective Nitro Reduction

Objective: Generate the nucleophilic building block, methyl 3-amino-2-methoxy-5-methylbenzoate.

-

Methodology: Dissolve the ester in absolute ethanol. Add 10% Pd/C (10% w/w). Degas the suspension and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 12 hours. Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Mechanistic Rationale & Causality: The reduction must be strictly chemoselective. H₂ over Pd/C rapidly reduces the nitro group to an amine without risking the hydrogenolysis of the aromatic ring or the cleavage of the crucial methoxy ether, which would occur under harsher conditions (e.g., BBr₃).

-

Self-Validation Checkpoint: The reaction mixture typically transitions from a distinct yellow to a colorless or pale brown solution. ¹H NMR validation is absolute: the aromatic protons, previously deshielded by the strong electron-withdrawing -NO₂ group, will shift significantly upfield due to the electron-donating resonance of the newly formed -NH₂ group.

Protocol C: Iterative Amide Coupling via Acid Chloride Activation

Objective: Form the oligoanthranilamide backbone.

-

Methodology: Suspend the acid from Protocol A in dry DCM. Add catalytic DMF, followed by oxalyl chloride (1.5 eq) dropwise at 0 °C. Stir for 2 hours, then concentrate to dryness to yield the acid chloride. Redissolve in dry DCM, add the amine from Protocol B (0.9 eq) and anhydrous pyridine (2.0 eq). Stir overnight.

-

Mechanistic Rationale & Causality: Standard peptide coupling reagents (e.g., EDC, HATU) often fail or proceed at glacial rates here. The nucleophilic amine is electronically deactivated (if it's already part of a growing oligomer) and sterically blocked by the ortho-methoxy group. Converting the acid to an acid chloride generates a highly reactive, unhindered electrophile capable of forcing the coupling forward despite steric clashes.

-

Self-Validation Checkpoint: Mass spectrometry (ESI-MS) will confirm the exact mass of the dimer/oligomer. Crucially, ¹H NMR will reveal a new, highly deshielded amide N-H proton signal (>10.0 ppm), confirming not just the covalent bond, but the immediate formation of an intramolecular hydrogen bond.

Application: Driving Foldamer Architecture

The true value of methyl 2-methoxy-5-methyl-3-nitrobenzoate lies in its capacity to dictate supramolecular geometry. When polymerized into oligoanthranilamides, the resulting macromolecules do not adopt random coils. Instead, they fold into highly stable, rigid, planar, or zigzag ribbons[4].

This rigid conformation is driven by a robust three-center hydrogen-bonding network [2]. The amide N-H acts as a bifurcated hydrogen bond donor. It simultaneously interacts with:

-

The adjacent methoxy oxygen (forming a 5-membered ring, N-H···O distance ≈ 2.23 Å).

-

The carbonyl oxygen of the preceding residue (forming a 6-membered ring, N-H···O distance ≈ 1.83 Å).

Fig 2. Three-center hydrogen bonding network driving foldamer rigidity.

Because of this intense intramolecular locking, these foldamers exhibit remarkable stability across varying temperatures and solvents. Advanced applications of these specific oligoanthranilamide foldamers include acting as efficient synthetic receptors; for instance, they have been demonstrated to complex tightly with primary and secondary aliphatic ammonium ions in lipophilic environments[5].

References

-

Title: Hydrogen-Bonding-Induced Planar, Rigid, and Zigzag Oligoanthranilamides. Synthesis, Characterization, and Self-Assembly of a Metallocyclophane Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Hydrogen-bonding-induced oligoanthranilamide foldamers. Synthesis, characterization, and complexation for aliphatic ammonium ions Source: Tetrahedron (via ResearchGate) URL: [Link]

-

Title: Hydrogen Bond-Induced Rigid Oligoanthranilamide Ribbons That Are Planar and Straight Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application Note: Synthesis and Mechanistic Insights of Methyl 2-methoxy-5-methyl-3-nitrobenzoate

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Context: Monomer synthesis for hydrogen-bonding-induced oligoanthranilamide foldamers.

Executive Summary & Scientific Context

The rational design of synthetic oligomers that fold into well-defined secondary structures—known as foldamers—relies heavily on the precise preorganization of their monomeric building blocks. Methyl 2-methoxy-5-methyl-3-nitrobenzoate (CAS: 863226-26-0) [1] is a critical intermediate used in the synthesis of oligoanthranilamide foldamers[2][3].

In these supramolecular systems, the methoxy group and the amide linkages engage in strong three-center intramolecular hydrogen bonding (N−H···O), forcing the oligomer backbone into a highly stable, planar, and rigid zigzag conformation[2][4]. To synthesize the necessary amine-bearing monomers, the nitro group of this target molecule is eventually reduced to an aniline derivative, while the methyl ester is hydrolyzed for subsequent amide coupling[3].

This application note details a robust, two-phase synthetic protocol to generate methyl 2-methoxy-5-methyl-3-nitrobenzoate, emphasizing the mechanistic causality behind the chosen reagents and conditions.

Mechanistic Rationale & Pathway Design

The synthesis of the target molecule from commercially available 2-hydroxy-5-methylbenzoic acid involves two distinct chemical transformations: regioselective electrophilic aromatic substitution and a global alkylation.

Phase 1: Regioselective Nitration

The starting material features a phenol group (-OH) and a carboxylic acid group (-COOH). The hydroxyl group is a strong activating, ortho/para-directing group, while the carboxylic acid is deactivating and meta-directing. Because the para position relative to the hydroxyl group is blocked by the methyl group, electrophilic nitration (using HNO₃/H₂SO₄) is highly regioselective, directing the nitronium ion (NO₂⁺) exclusively to the 3-position (ortho to the phenol)[5].

Phase 2: Global Alkylation (Esterification & Etherification)

To achieve the final target, both the phenolic hydroxyl and the carboxylic acid must be methylated. Rather than performing two separate reactions, a global alkylation utilizing Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is employed. The mild base deprotonates both the carboxylic acid (pKa ~4) and the phenol (pKa ~10) to form a dianion. These nucleophilic centers then undergo an Sₙ2 reaction with the electrophilic methyl iodide to yield the methoxy ether and the methyl ester simultaneously.

Figure 1: Two-phase synthetic workflow for methyl 2-methoxy-5-methyl-3-nitrobenzoate.

Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood. Methyl iodide is a potent alkylating agent and suspected carcinogen; appropriate PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

Phase 1: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid

-

Preparation of Acid Mixture: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, add 100 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask to 0 °C using an ice-water bath.

-

Substrate Addition: Slowly add 2-hydroxy-5-methylbenzoic acid (15.2 g, 100 mmol) to the stirring sulfuric acid in small portions to maintain the temperature below 5 °C.

-

Nitration: Prepare a nitrating mixture of 7.0 mL concentrated nitric acid (HNO₃, 68%) and 10 mL concentrated H₂SO₄. Add this mixture dropwise to the reaction flask via an addition funnel over 30 minutes, strictly maintaining the internal temperature between 0 °C and 5 °C.

-

Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 2 hours.

-

Quenching & Isolation: Carefully pour the reaction mixture over 500 g of crushed ice with vigorous stirring. A yellow precipitate will form. Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry the crude product in a vacuum oven at 50 °C overnight.

Phase 2: Synthesis of Methyl 2-methoxy-5-methyl-3-nitrobenzoate

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the intermediate 2-hydroxy-5-methyl-3-nitrobenzoic acid (19.7 g, 100 mmol) in 100 mL of anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (41.4 g, 300 mmol, 3.0 equiv) to the solution. Stir at room temperature for 15 minutes to initiate deprotonation. The solution will darken, indicating phenoxide/carboxylate formation.

-

Alkylation: Add methyl iodide (MeI) (15.6 mL, 250 mmol, 2.5 equiv) dropwise via syringe.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to 60 °C in an oil bath for 12 hours under a nitrogen atmosphere.

-

Workup: Cool the reaction to room temperature and pour it into 400 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 × 150 mL).

-

Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization from hot ethanol to afford the target compound as pale yellow crystals.

Analytical Data & Validation Metrics

To ensure the self-validating integrity of the protocol, the isolated product must be characterized against the following expected parameters[6].

| Parameter | Expected Value / Observation | Analytical Purpose |

| Molecular Formula | C₁₀H₁₁NO₅ | Stoichiometric confirmation |

| Molecular Weight | 225.20 g/mol | Mass spectrometry target (ESI+) |

| Physical Appearance | Pale yellow crystalline solid | Purity indicator (impurities often darken) |